1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea
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Overview
Description
1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea is a synthetic organic compound. It features a benzyl group substituted with methoxy groups at the 3 and 4 positions, a hydroxy-methyl-thio propyl group, and a urea moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea typically involves multiple steps:
Formation of the Benzyl Intermediate: The starting material, 3,4-dimethoxybenzaldehyde, undergoes a reaction with a suitable reagent to form the benzyl intermediate.
Introduction of the Propyl Group: The intermediate is then reacted with a compound that introduces the 2-hydroxy-2-methyl-3-(methylthio)propyl group.
Urea Formation: Finally, the compound is treated with a urea derivative to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups and the thioether group can be oxidized under suitable conditions.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The benzyl and propyl groups can undergo substitution reactions with suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong acids or bases, or specific catalysts.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines.
Scientific Research Applications
1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea could have various applications in scientific research:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Investigated for potential therapeutic effects.
Industry: Used in the development of new materials or as a catalyst.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea would depend on its specific interactions with biological molecules. It could involve:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-methylpropyl)urea: Lacks the methylthio group.
1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-methyl-3-(methylthio)ethyl)urea: Has a shorter propyl chain.
Uniqueness
1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S/c1-15(19,10-22-4)9-17-14(18)16-8-11-5-6-12(20-2)13(7-11)21-3/h5-7,19H,8-10H2,1-4H3,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCHFZFCPRMJIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCC1=CC(=C(C=C1)OC)OC)(CSC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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